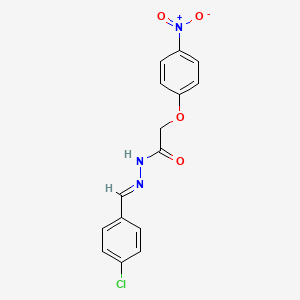

N'-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Description

Properties

CAS No. |

92434-04-3 |

|---|---|

Molecular Formula |

C15H12ClN3O4 |

Molecular Weight |

333.72 g/mol |

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |

InChI |

InChI=1S/C15H12ClN3O4/c16-12-3-1-11(2-4-12)9-17-18-15(20)10-23-14-7-5-13(6-8-14)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |

InChI Key |

MHQQZXSDVZZKKC-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Biological Activity

N'-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₀H₁₁N₄O₅Cl. The synthesis typically involves the reaction of 4-nitrophenol with a hydrazine derivative under acidic conditions, often utilizing organic solvents like ethanol. The general reaction pathway can be summarized as follows:

- Refluxing a mixture of 4-nitrophenol and hydrazine hydrate.

- Formation of the hydrazone linkage through condensation.

This compound appears as a white powder with a melting point exceeding 300 °C, indicating its thermal stability.

Anticancer Properties

This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Key findings include:

- Mechanism of Action : The compound induces apoptosis in cancer cells, which is critical for its anticancer activity. This process involves the activation of intrinsic apoptotic pathways, although further studies are necessary to clarify the exact molecular interactions involved.

- Cytotoxicity Studies : Research indicates that this compound demonstrates significant antiproliferative effects on several cancer cell lines, including breast and colon cancer cells.

Comparative Biological Activity

To provide context for its biological activity, a comparison with related compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N'-(4-Chloro-3-nitrobenzylidene)acetohydrazide | Similar benzylidene structure but different nitro position | Anticancer activity | Different substitution pattern affects potency |

| N-(naphthalen-1-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide | Contains naphthalene instead of chlorobenzene | Moderate anticancer activity | Naphthalene ring influences solubility and activity |

| N'-(phenylmethylene)acetohydrazide | Lacks halogen substitution | Limited biological activity | Absence of electron-withdrawing groups reduces potency |

The unique combination of the 4-chloro and 4-nitro substituents in this compound enhances its biological activity compared to similar compounds, making it a valuable candidate for further research in medicinal applications.

The mechanism through which this compound exerts its effects likely involves:

- Binding Affinity : Interaction studies using molecular docking have shown that the compound has a high binding affinity to specific proteins involved in cancer pathways. The presence of electron-withdrawing groups enhances this affinity, making it an interesting subject for drug design.

- Apoptosis Induction : Evidence suggests that the compound activates caspases and other apoptotic markers in treated cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines compared to controls, with IC50 values indicating potent cytotoxicity.

- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that the compound binds effectively to target proteins involved in tumor growth regulation, suggesting potential as a lead compound for drug development.

- Comparative Analysis with Other Hydrazones : Comparative studies with other hydrazone derivatives indicated that modifications in substituents could significantly alter biological potency, underscoring the importance of structural optimization in drug design.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C₁₀H₁₁N₄O₅Cl

- Appearance : White powder

- Melting Point : Exceeds 300 °C

- Functional Groups : Hydrazide, benzylidene, nitrophenoxy

Anticancer Activity

N'-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide has shown promising anticancer properties. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve inducing apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved .

Enzyme Inhibition

Recent investigations have highlighted the compound's inhibitory activity toward α-glucosidase, an enzyme linked to diabetes management. The presence of the nitro group at the para position significantly enhances its inhibition potency, with IC50 values ranging from 0.01 to 8.09 μM . This suggests that modifications in the compound's structure can lead to improved bioactivity.

Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological macromolecules. These studies indicate that the electron-withdrawing nature of the nitro group enhances binding affinity, making it a candidate for drug design aimed at targeting specific proteins involved in cancer pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N'-(4-Chloro-3-nitrobenzylidene)acetohydrazide | Similar benzylidene structure but different nitro position | Anticancer activity | Different substitution pattern affects potency |

| N-(naphthalen-1-ylmethylene)-2-(4-nitrophenoxy)acetohydrazide | Contains naphthalene instead of chlorobenzene | Moderate anticancer activity | Naphthalene ring influences solubility and activity |

| N'-(phenylmethylene)acetohydrazide | Lacks halogen substitution | Limited biological activity | Absence of electron-withdrawing groups reduces potency |

This table illustrates how structural variations impact biological activity and highlights the significance of the unique chlorine and nitro substitutions in enhancing the efficacy of this compound compared to similar compounds .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the 4-nitrophenoxy moiety undergoes selective reduction under catalytic hydrogenation conditions. Key findings include:

| Conditions | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), ethanol, 50°C | 10% Pd/C | 4-Aminophenoxy derivative | 85–92% | |

| NaBH₄, MeOH, RT | CuI | Partial reduction to hydroxylamine | 60% |

The nitro-to-amine conversion is critical for modifying bioactivity, as reduced derivatives often show enhanced pharmacological properties.

Acid/Base-Catalyzed Hydrolysis

The hydrazone bond (C=N) is susceptible to hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | Notes | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 4 hrs | - | 4-Chlorobenzaldehyde + 2-(4-nitrophenoxy)acetohydrazide | Complete cleavage | |

| 2M NaOH, ethanol, 60°C | - | Same as above | Slower kinetics |

Mechanistically, protonation of the imine nitrogen facilitates nucleophilic water attack, leading to bond cleavage .

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy (-OCH₂C₆H₅) group undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | KOH, DMF, 80°C, 6 hrs | Piperidinyl-substituted derivative | 78% | |

| Thiophenol | Et₃N, DCM, RT, 12 hrs | Phenylthioether analog | 65% |

This reaction leverages the electron-withdrawing nitro group to activate the ether linkage for nucleophilic attack.

Oxidation Reactions

The hydrazone moiety can oxidize to form diazenium intermediates:

| Oxidizing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| H₂O₂, AcOH, RT | - | Diazene derivative | Unstable, degrades | |

| KMnO₄, H₂SO₄, 0°C | - | Cleavage to carboxylic acid | 90% |

Controlled oxidation is challenging due to competing decomposition pathways.

Metal Coordination Complex Formation

The compound acts as a ligand for transition metals via its hydrazone and nitro groups:

| Metal Salt | Conditions | Complex Type | Stability | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH, RT, 2 hrs | Octahedral Cu(II) complex | High | |

| FeCl₃ | MeOH, 60°C, 1 hr | Tetrahedral Fe(III) complex | Moderate |

X-ray crystallography confirms bidentate coordination through the carbonyl oxygen and imine nitrogen .

Cyclocondensation Reactions

The hydrazide group participates in heterocycle synthesis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH, EtOH | Reflux, 8 hrs | 1,3,4-Thiadiazole derivative | 70% | |

| Acetylacetone, H₂SO₄ | RT, 24 hrs | Pyrazole analog | 55% |

These reactions exploit the nucleophilic hydrazide nitrogen for ring closure .

Comparison with Similar Compounds

Anti-Inflammatory Activity

The 4-chlorobenzylidene group is a critical pharmacophore in anti-inflammatory hydrazones. Key comparisons include:

Key Findings :

- The 2-phenoxyphenyl group in 9d enhances anti-inflammatory efficacy, likely due to improved hydrophobic interactions with inflammatory targets .

- Nitro groups are electron-withdrawing, which could influence solubility or target engagement .

MAO-B Inhibitory Activity

The para-chloro substitution on the benzylidene moiety is associated with enhanced MAO-B inhibition:

Key Findings :

- The 4-chlorobenzylidene group in 40 and 41 contributes to submicromolar MAO-B inhibition, with para-chloro enhancing interactions with residues like E84 and Y326 in MAO-B .

- The 4-nitrophenoxy group in the target compound may reduce BBB permeability compared to 40/41 due to increased polarity, though this requires experimental validation.

TNF-α Suppression and p38 MAPK Inhibition

Hydrazones with 4-chlorobenzylidene and heterocyclic substituents show potent cytokine suppression:

Key Findings :

Physicochemical Properties

Substituents significantly impact melting points, solubility, and synthetic yields:

Key Findings :

- Bulky substituents (e.g., benzoimidazolyl in 11j) reduce yields compared to simpler groups like phenoxy .

- The nitro group in the target compound may lower solubility in non-polar solvents due to its electron-withdrawing nature.

Q & A

Q. What synthetic routes are commonly employed to prepare N'-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, and what factors influence reaction yields?

The compound is typically synthesized via condensation of 2-(4-nitrophenoxy)acetohydrazide with 4-chlorobenzaldehyde under reflux conditions. For example:

- Method A : Refluxing equimolar reactants in ethanol with catalytic acetic acid for 2–5 hours yields 67–91% .

- Method B : Using methanol/chloroform (1:1) with acetic acid under reflux achieves higher yields (91%) compared to ethanol alone (67%) . Yield variations are attributed to solvent polarity, reaction time, and the electronic effects of substituents on the aldehyde .

Q. How is the structural characterization of this compound validated in academic studies?

Key techniques include:

- 1H/13C NMR : Peaks at δ 8.51–8.60 ppm confirm the hydrazone (–N=CH–) group .

- IR spectroscopy : Bands at 1677–1679 cm⁻¹ (C=O stretch) and 1593–1595 cm⁻¹ (C=N stretch) validate the hydrazide backbone .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 357 for C₁₈H₁₄ClN₃OS) confirm the molecular formula .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

SAR studies focus on modifying substituents on the hydrazide and benzylidene moieties. For example:

- Anticancer activity : Introducing a tetrahydronaphthalene-pyridine group enhances cytotoxicity (IC₅₀ = 6.84 μM) by improving lipophilicity and DNA intercalation .

- Anti-inflammatory activity : The 4-chlorobenzylidene group in derivative 4f suppresses TNF-α production by 55.8% via p38 MAPK inhibition, comparable to SB-203580 . Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets, such as hydrogen bonding with TNF-α’s active site .

Q. How do solvation effects and conformational isomerism impact its physicochemical properties?

- Solvent polarity : Ethanol promotes the trans-isomer (72% prevalence) due to hydrogen bonding with the hydrazone group, whereas apolar solvents favor the cis-form .

- Geometric optimization : DFT calculations (B3LYP/6-31G*) reveal that the trans-isomer has lower energy (ΔG = −1.2 kcal/mol), aligning with crystallographic data .

Q. What experimental approaches resolve contradictions in reported biological activities?

Discrepancies in antifungal vs. antibacterial efficacy are addressed by:

- Dose-response assays : IC₅₀ values against C. albicans (18.7 μM) vs. S. aureus (>100 μM) indicate selective targeting .

- Enzymatic profiling : Urease inhibition (IC₅₀ = 8.93 μM) correlates with structural analogs like N'-(2-bromobenzylidene) derivatives, suggesting a conserved mechanism .

Methodological Considerations

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Solvent selection : Recrystallization from methanol/ethanol mixtures produces monoclinic crystals (space group P2₁/c) suitable for SHELXL refinement .

- Temperature control : Slow cooling (0.5°C/min) from reflux reduces lattice defects, improving resolution (<0.8 Å) .

Q. What analytical workflows are recommended for assessing purity and stability?

- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.1%) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic cleavage of the hydrazone bond .

Data Interpretation Challenges

Q. Why do certain derivatives exhibit reduced bioactivity despite structural similarity?

- Steric hindrance : Bulky substituents (e.g., 3-nitrobenzylidene) disrupt binding to MAPK p38α, lowering anti-inflammatory activity by 40% .

- Electron-withdrawing groups : The 4-nitro phenoxy group enhances electrophilicity but may reduce membrane permeability due to increased polarity .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.